molecular formula C10H12N2O2 B14805539 Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl-

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl-

Cat. No.: B14805539
M. Wt: 192.21 g/mol
InChI Key: RIDNVDUZZOMLKK-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- is a chemical compound with a complex structure that includes an amino group, a hydroxyethoxy group, and a methyl group attached to a benzonitrile core

Preparation Methods

The synthesis of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- typically involves multiple steps. One common method starts with 2-amino-5-nitrophenol as a raw material, which is mixed with an alkali and a solvent. A hydroxyethylation reagent is then added, and the mixture is reacted under specific pressure and temperature conditions to generate 2-(3-nitro-6-aminophenoxy) ethanol. This intermediate is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to obtain the final product .

Chemical Reactions Analysis

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyethoxy groups are replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The amino and hydroxyethoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-amino-5-(2-hydroxyethoxy)-4-methylbenzonitrile

InChI

InChI=1S/C10H12N2O2/c1-7-4-9(12)8(6-11)5-10(7)14-3-2-13/h4-5,13H,2-3,12H2,1H3

InChI Key

RIDNVDUZZOMLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCCO)C#N)N

Origin of Product

United States

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